B610167 Porfimer Sodium CAS No. 87806-31-3

Porfimer Sodium

Cat. No. B610167
CAS RN: 87806-31-3
InChI Key: VAYJWFGRGMQINH-STKOUIOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Porfimer sodium is t he sodium salt of a mixture of oligomers formed by ether and ester linkages of up to eight porphyrin units with photodynamic activity. Absorbed selectively by tumor cells, porfimer produces oxygen radicals after activation by 630 nm wavelength laser light, resulting in tumor cell cytotoxicity. In addition, tumor cell death may occur due to ischemic necrosis secondary to vascular occlusion that appears to be partly mediated by the release of thromboxane A2.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

Porfimer sodium is primarily used in photodynamic therapy (PDT) for cancer treatment. It's activated by non-thermal red light after a 2-day interval, allowing distribution in target tissues. This timing is crucial for effective cancer treatment, as seen in studies on oesophageal cancer (Houle et al., 2006).

Sonodynamic Therapy in Tumor Treatment

Porfimer sodium is also explored in sonodynamic therapy for tumor treatment. A study on chemically induced mammary tumors in rats demonstrated that combining porfimer sodium with ultrasonic exposure significantly inhibited tumor growth. This synergistic effect is typical of an ultrasonic effect mediated by acoustic cavitation (Yumita et al., 2004).

Barrett's Esophagus Treatment

In the treatment of Barrett's esophagus, particularly high-grade dysplasia, porfimer sodium is the only approved endoscopic treatment. Its use in this context has been documented to be effective (Wolfsen et al., 2004).

Mechanism of Action

Porfimer sodium, being a mixture of oligomers, selectively absorbs in tumor cells. Upon activation by a specific wavelength laser light, it produces oxygen radicals, leading to tumor cell cytotoxicity. It may also cause ischemic necrosis secondary to vascular occlusion, partly mediated by thromboxane A2 release (内田 俊毅 et al., 2018).

Use in Biliary Tract Carcinoma

Porfimer sodium PDT has been found safe and effective in patients with locally advanced biliary tract carcinoma, promoting biliary drainage and potentially improving survival and quality of life (Pereira et al., 2012).

Light Dosimetry in Esophageal PDT

Light dosimetry is crucial in esophageal PDT using porfimer sodium. Insufficient ablation can leave residual dysplasia, while excessive treatment can result in stricture formation. This was modeled using optical absorption and scattering coefficients derived from an ex-vivo porcine esophagus model (Jones et al., 2006).

Apoptosis Induction in HL-60 Cells

Studies have shown that the combination of ultrasound and porfimer sodium induces apoptosis in HL-60 cells. This process involves membrane blebbing and cell shrinkage, with significant reduction in apoptosis and caspase-3 activation by histidine, suggesting the role of ultrasonically generated active species (Yumita et al., 2007).

Cell Delivery Enhancement

Research indicates that porfimer sodium can be effectively delivered into cells using a laser-induced stress wave. This technique has shown that Photofrin molecules are homogeneously distributed in the cytoplasm at different fluences, suggesting a novel method for improving drug delivery (Ogura et al., 2003).

properties

CAS RN

87806-31-3

Product Name

Porfimer Sodium

IUPAC Name

3,3'-(12-(1-(1-(2,18-bis(2-carboxyethyl)-12-(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-7-yl)ethoxy)ethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl)dipropionic acid

InChI

InChI=1S/C68H74N8O11/c1-29-41(13-17-61(79)80)53-28-56-44(16-20-64(85)86)32(4)48(72-56)24-59-68(36(8)52(76-59)25-58-65(37(9)77)33(5)49(73-58)21-45(29)69-53)40(12)87-39(11)67-35(7)50-22-46-30(2)42(14-18-62(81)82)54(70-46)27-55-43(15-19-63(83)84)31(3)47(71-55)23-57-66(38(10)78)34(6)51(74-57)26-60(67)75-50/h21-28,37-40,71-73,75,77-78H,13-20H2,1-12H3,(H,79,80)(H,81,82)(H,83,84)(H,85,86)/b45-21-,46-22-,47-23-,48-24-,49-21-,50-22-,51-26-,52-25-,53-28-,54-27-,55-27-,56-28-,57-23-,58-25-,59-24-,60-26-

InChI Key

VAYJWFGRGMQINH-STKOUIOXSA-N

SMILES

O=C(O)CCC1=C2/C=C3C(CCC(O)=O)=C(C)C(/C=C(N/4)/C(C)=C(C(O)C)C4=C\C5=N/C(C(C(OC(C6=C7/C=C8C(C)=C(C(O)C)C(/C=C(N/9)/C(C)=C(CCC(O)=O)C9=C\C%10=N/C(C(C)=C%10CCC(O)=O)=C\C(N7)=C6C)=N/8)C)C)=C5C)=C\C(N2)=C1C)=N/3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CL184116;  CL-184116;  CL 184116;  DHE;  dihematoporphyrin ether;  Porfimer. Brand name: Photofrin;  Photofrin II.

Origin of Product

United States

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